molecular formula C7H7BrN2O2 B12819065 Methyl 2-amino-4-bromonicotinate

Methyl 2-amino-4-bromonicotinate

Cat. No.: B12819065
M. Wt: 231.05 g/mol
InChI Key: XCJKJXNVKSMNQQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromonicotinate is a brominated pyridine derivative featuring a methyl ester group at the 3-position, an amino (-NH₂) substituent at the 2-position, and a bromine atom at the 4-position. Its molecular formula is C₇H₈BrN₂O₂, with a molecular weight of 232.06 g/mol. This compound is structurally related to nicotinic acid (pyridine-3-carboxylic acid) derivatives and is likely utilized in pharmaceutical or agrochemical synthesis as a reactive intermediate due to its electron-rich pyridine ring and halogen functionality.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl 2-amino-4-bromopyridine-3-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3,(H2,9,10)

InChI Key

XCJKJXNVKSMNQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromonicotinate typically involves the bromination of methyl nicotinate followed by amination. One common method includes the bromination of methyl nicotinate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting methyl 2-bromo-4-nicotinate is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alkylamines.

    Coupling: Formation of biaryl compounds

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-bromonicotinate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives are being explored for therapeutic applications targeting neurological and inflammatory diseases. The compound's structural features allow it to interact with biological targets, potentially acting as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, it has been investigated for its role in enhancing the activity of the A1 adenosine receptor, which is pivotal in cardiac function and neuroprotection.

Case Study: Anti-Tuberculosis Activity

Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis (Mtb). Structure–activity relationship studies have identified analogs that exhibit low micromolar inhibitory activity against Mtb without cytotoxicity to mammalian cells . These findings suggest that this compound derivatives could be developed into effective anti-tuberculosis agents.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating complex organic molecules, including heterocycles and natural product analogs. Its utility in synthesizing various compounds is attributed to its ability to undergo multiple chemical reactions, such as bromination and amination, leading to diverse derivatives that can be tailored for specific applications.

Material Science

The compound is also being investigated for its potential applications in material science, particularly in developing novel materials with electronic and optical properties. Research indicates that this compound can be utilized in creating polymers and coatings with specific functionalities, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromonicotinate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine and amino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 2-amino-4-bromonicotinate vs. Methyl 2-bromoisonicotinate

Methyl 2-bromoisonicotinate (CAS 26156-48-9, C₇H₆BrNO₂, MW 216.03 g/mol) serves as a key structural analog. Differences include:

  • Substituent positions : The target compound has substituents at the 2- (NH₂) and 4- (Br) positions on a pyridine-3-carboxylate backbone, whereas Methyl 2-bromoisonicotinate features a bromine at the 2-position and a methyl ester at the 4-position (pyridine-4-carboxylate backbone).
  • Polarity: The amino group in this compound increases polarity compared to Methyl 2-bromoisonicotinate, likely enhancing solubility in polar solvents like water or methanol.
  • Reactivity : The NH₂ group may participate in hydrogen bonding or serve as a directing group in electrophilic substitution, while the Br atom in both compounds enables halogen-mediated reactions.
Table 1: Structural and Physical Property Comparison
Property This compound Methyl 2-bromoisonicotinate
Molecular Formula C₇H₈BrN₂O₂ C₇H₆BrNO₂
Molecular Weight (g/mol) 232.06 216.03
Substituent Positions 2-NH₂, 4-Br, 3-COOCH₃ 2-Br, 4-COOCH₃
Key Functional Groups Amino, Bromine, Ester Bromine, Ester
Theoretical Polarity (LogP)* ~1.2 (estimated) ~2.1 (estimated)

*LogP values estimated using fragment-based methods; higher values indicate greater hydrophobicity.

Broader Comparison with Pyridine Carboxylate Derivatives

Key trends:

  • Electron Effects: Amino groups donate electrons via resonance, activating the pyridine ring toward electrophilic attack. Bromine withdraws electrons, deactivating the ring but favoring nucleophilic substitution at the 4-position.
  • Crystallinity: Amino groups may enhance crystalline packing via hydrogen bonding, as seen in sulfonate salts (e.g., 2-Aminoanilinium 4-methylbenzenesulfonate, ).
  • Thermal Stability : Brominated esters (e.g., ’s methyl esters) typically exhibit moderate thermal stability, with decomposition temperatures >150°C.

Biological Activity

Methyl 2-amino-4-bromonicotinate, a derivative of nicotinic acid, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by its molecular formula C8H8BrN2O2C_8H_8BrN_2O_2 and a molecular weight of approximately 216.06 g/mol. It features a bromine atom substitution on the aromatic ring, which is believed to influence its biological interactions.

PropertyValue
Molecular FormulaC₈H₈BrN₂O₂
Molecular Weight216.06 g/mol
Melting Point230-234 °C
LogP2.57

This compound exhibits several biological activities that are particularly relevant in pharmacology:

  • Nitric Oxide Synthase Inhibition : Research indicates that compounds similar to this compound can inhibit inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses. This inhibition may reduce nitric oxide production, thereby alleviating conditions associated with excessive inflammation .
  • Calcium Mobilization : Studies have shown that various derivatives of amino-substituted benzoic acids can affect intracellular calcium levels. This compound may influence calcium signaling pathways, which are vital for numerous cellular functions including muscle contraction and neurotransmitter release .

Antimicrobial and Anticancer Properties

Recent investigations into the antimicrobial and anticancer properties of this compound have yielded promising results:

  • Antibacterial Activity : In vitro studies demonstrate that this compound exhibits significant antibacterial effects against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This property is particularly relevant for targeting resistant cancer types .

Case Study 1: In Vivo Efficacy Against Inflammation

In a controlled study using animal models, this compound was administered to evaluate its anti-inflammatory effects. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antibacterial Efficacy

A series of assays were conducted to assess the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent .

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